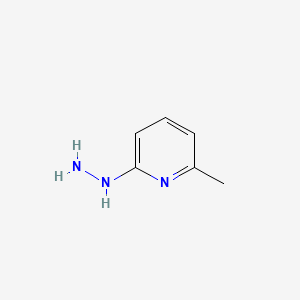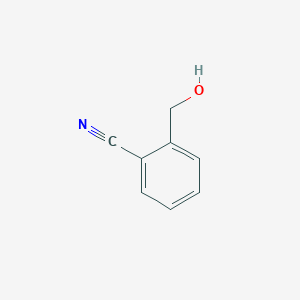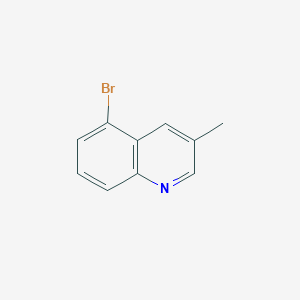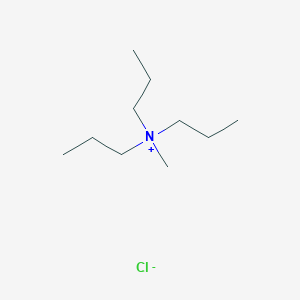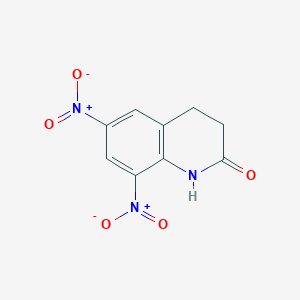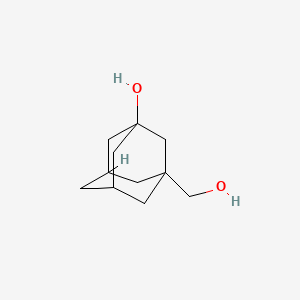
1-Cloro-2,7-naftiridina
Descripción general
Descripción
1-Chloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which make them structurally similar to naphthalene but with nitrogen atoms incorporated into the ring system
Aplicaciones Científicas De Investigación
1-Chloro-2,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Materials Science: The compound is used in the development of fluorescent materials due to its ability to form highly fluorescent arylated naphthyridines.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex heterocyclic compounds.
Mecanismo De Acción
Target of Action
Naphthyridines, a class of compounds to which 1-chloro-2,7-naphthyridine belongs, have been found to exhibit diverse biological activities . They are used in medicinal chemistry and materials science, and some have reached the drug market for the treatment of bacterial infections .
Mode of Action
It’s known that naphthyridines interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Naphthyridines are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Naphthyridines, in general, have been found to exhibit a variety of biological activities, including anti-bacterial, anti-inflammatory, and anti-oxidant activities .
Análisis Bioquímico
Cellular Effects
Naphthyridines have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,7-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents can yield 1-chloro-2,7-naphthyridine . Another method involves the use of cobalt-catalyzed cross-couplings of halogenated naphthyridines with organometallic reagents such as alkyl- and arylmagnesium halides .
Industrial Production Methods: Industrial production of 1-chloro-2,7-naphthyridine typically involves scalable synthetic routes that ensure high yield and purity. The cobalt-catalyzed cross-coupling method is particularly advantageous due to its efficiency and the ability to produce polyfunctional naphthyridines .
Análisis De Reacciones Químicas
1-Chloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with arylzinc halides in the presence of cobalt catalysts to form polyfunctional arylated naphthyridines.
Common Reagents and Conditions:
Cobalt Chloride (CoCl2): Used as a catalyst in cross-coupling reactions.
Alkyl- and Arylmagnesium Halides: Employed in substitution reactions to introduce alkyl or aryl groups.
Major Products:
Alkylated Naphthyridines: Formed through substitution reactions.
Arylated Naphthyridines: Produced via cross-coupling reactions.
Comparación Con Compuestos Similares
- 1,5-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Difunctionalized-1,8-naphthyridine
Propiedades
IUPAC Name |
1-chloro-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQLQYQMGHYABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517626 | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69042-30-4 | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69042-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research demonstrates that 1-chloro-2,7-naphthyridine can participate in cobalt-catalyzed cross-coupling reactions with arylzinc halides. [] This type of reaction allows for the formation of a new carbon-carbon bond, effectively attaching an aryl group to the 2,7-naphthyridine scaffold. This synthetic strategy provides a pathway to create diversely functionalized 2,7-naphthyridine derivatives, which could be valuable for developing new pharmaceutical compounds or materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
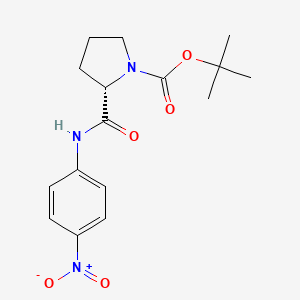
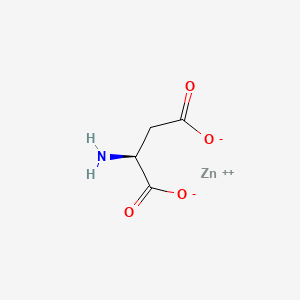

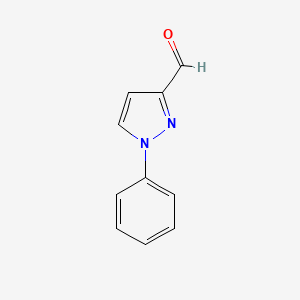
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)
